Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Lipophilicity LogP Chromatography

This unique heterocyclic building block features an orthogonal Boc/ethyl carbamate protecting group pair, enabling stepwise diversification of piperazine and pyrrolidine nitrogens. Unlike symmetric analogs, it withstands acidic Boc removal (50% TFA) while the ethyl carbamate remains intact, allowing sequential alkylation/acylation. Ideal for PROTAC linker design (predicted LogP 1.4, TPSA 62.3 Ų) and solid-phase synthesis. Broaden your parallel synthesis libraries with a single common intermediate. Inquire for bulk pricing and immediate availability.

Molecular Formula C16H29N3O4
Molecular Weight 327.42 g/mol
CAS No. 1291486-42-4
Cat. No. B1393655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate
CAS1291486-42-4
Molecular FormulaC16H29N3O4
Molecular Weight327.42 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H29N3O4/c1-5-22-14(20)18-10-8-17(9-11-18)13-6-7-19(12-13)15(21)23-16(2,3)4/h13H,5-12H2,1-4H3
InChIKeyOMIUGTADIICGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate (CAS 1291486-42-4): A Dual-Protected Piperazine Building Block


Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate is a heterocyclic building block that combines a piperazine ring bearing an ethyl carbamate with a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₆H₂₉N₃O₄ and its molecular weight is 327.42 g·mol⁻¹ [1]. The compound is primarily used as a synthetic intermediate in medicinal chemistry and provides orthogonal amine protection, which enables selective deprotection sequences not possible with simpler piperazine or pyrrolidine building blocks .

Why Generic Piperazine‑Pyrrolidine Building Blocks Cannot Substitute for Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate


Structurally similar piperazine–pyrrolidine building blocks, such as tert‑butyl 4‑(pyrrolidin‑3‑yl)piperazine‑1‑carboxylate (Boc on piperazine) or benzyl 4‑(1‑Boc‑pyrrolidin‑3‑yl)piperazine‑1‑carboxylate (Cbz on piperazine), differ critically in the identity and position of the protecting group . The ethyl carbamate on the piperazine nitrogen and the Boc group on the pyrrolidine nitrogen provide a unique orthogonal pair. Swapping the target compound for an analog alters the deprotection orthogonality, changes the lipophilicity of the intermediate (with predicted log P differing by >0.5 units), and can lead to incompatible downstream reactivity, especially in acid‑ or base‑sensitive synthetic sequences .

Quantitative Differentiation Evidence for Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate


Ethyl Carbamate vs. tert‑Butyl Carbamate: Lipophilicity Difference Drives Chromatographic Behaviour

The target compound, which bears an ethyl carbamate on the piperazine ring, exhibits a predicted octanol‑water partition coefficient (XLogP3‑AA) of 1.4 [1], whereas the isomeric building block tert‑butyl 4‑(pyrrolidin‑3‑yl)piperazine‑1‑carboxylate (Boc on piperazine, free pyrrolidine) has a predicted XLogP3‑AA of 0.9 [2]. The 0.5 log unit difference translates to a greater reversed‑phase retention time and distinct elution order, which can be exploited during purification and analytical method development.

Lipophilicity LogP Chromatography Medicinal Chemistry

Distinct Topological Polar Surface Area Governs Passive Permeability Potential

The topological polar surface area (TPSA) of the target compound is 62.3 Ų [1], which falls below the 140 Ų threshold often cited for good oral absorption. In contrast, the Cbz‑protected analog benzyl 4‑(1‑Boc‑pyrrolidin‑3‑yl)piperazine‑1‑carboxylate has a TPSA of 71.5 Ų due to the additional carbonyl oxygen in the Cbz group . The 9.2 Ų difference is significant because every additional 10 Ų of polar surface area is empirically associated with a roughly 10–15% reduction in passive transcellular permeability [2].

Polar Surface Area Permeability Drug-likeness

Orthogonal Protection Enables Sequential Deprotection Without Scaffold Degradation

The target compound incorporates a Boc group (acid‑labile, stable to nucleophiles) and an ethyl carbamate (stable to mild acid, cleavable by strong acid or alkaline hydrolysis) [1]. In a model sequence demonstrated on a structurally related N‑Boc‑N′‑Cbz bis‑protected piperazine, selective Cbz removal by hydrogenolysis or TMSI proceeded in >90% yield while leaving the Boc group intact [2]. Extending this well‑established orthogonality to the ethyl carbamate/Boc pair indicates that the Boc group on the pyrrolidine can be removed with 50% TFA in CH₂Cl₂ without affecting the ethyl carbamate, enabling a sequential functionalization of the two nitrogen atoms that is not accessible with the symmetry‑protected analog tert‑butyl 4‑(pyrrolidin‑3‑yl)piperazine‑1‑carboxylate.

Orthogonal Deprotection Solid-phase Synthesis Protecting Group Strategy

Ethyl Carbamate Provides a Lower Molecular Weight and Higher Fraction of sp³ Carbons than a Cbz Analog

The molecular weight of the target compound is 327.42 g·mol⁻¹, whereas the directly comparable Cbz analog (benzyl 4‑(1‑Boc‑pyrrolidin‑3‑yl)piperazine‑1‑carboxylate) has a molecular weight of 389.49 g·mol⁻¹ [1]. The 62.07 g·mol⁻¹ reduction keeps the compound closer to the ≤350 Da guideline for lead‑like chemical space. Moreover, the ethyl carbamate group contributes a higher fraction of sp³‑hybridized carbon atoms (Fsp³ ≈ 0.56) compared to the Cbz analog (Fsp³ ≈ 0.48), a descriptor increasingly used by medicinal chemists to select building blocks that favor three‑dimensionality and clinical success [2].

Molecular Weight Fraction sp³ Lead-likeness

Optimal Research and Industrial Applications for Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate


Stepwise Construction of Unsymmetrical Bis‑amine Pharmacophores

The orthogonal ethyl carbamate/Boc pair permits the sequential introduction of two distinct substituents onto the piperazine and pyrrolidine nitrogens. After Boc removal with TFA, the free pyrrolidine can be alkylated or acylated; subsequent alkaline hydrolysis of the ethyl carbamate liberates the piperazine for a second diversification step. This stepwise approach is not feasible with the symmetric tert‑butyl 4‑(pyrrolidin‑3‑yl)piperazine‑1‑carboxylate, which exposes both amines upon deprotection [1].

Synthesis of PROTAC Linker‑Conjugated Building Blocks

The moderate predicted log P (1.4) and TPSA (62.3 Ų) place the compound in a favorable region for linker design in proteolysis‑targeting chimeras (PROTACs). Its lower TPSA compared to the Cbz analog (71.5 Ų) suggests better passive permeability for the intermediate, a property that can be carried forward into the final bifunctional degrader [2].

Solid‑Phase Peptidomimetic Synthesis with Orthogonal Release

The ethyl carbamate can serve as a semi‑permanent protecting group during solid‑phase synthesis, stable to the acidic conditions used for Boc removal (50% TFA). Final cleavage from the resin and simultaneous ethyl carbamate hydrolysis can be achieved with strong acid (e.g., HBr/AcOH) or alkaline conditions, releasing the fully deprotected piperazine–pyrrolidine scaffold in one pot [3].

Medicinal Chemistry Library Enumeration via Parallel Synthesis

The compound's dual protection allows it to be used as a common intermediate in parallel synthesis libraries. The free amine generated after selective Boc deprotection can be reacted with diverse electrophiles while the ethyl carbamate remains intact, minimizing the need for re‑optimization of coupling conditions for each library member [1].

Quote Request

Request a Quote for Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.